2,5,7,8-tetramethyl-2-(piperazine-1-carbonyl)-3,4-dihydro-2H-1-benzopyran-6-ol hydrochloride
Overview
Description
Sul-121 is a novel compound with anti-oxidative capacity. Sul-121 HCl inhibits airway inflammation and hyperresponsiveness (AHR) in experimental chronic obstructive pulmonary disease (COPD) models, prospectively through inhibition of oxidative stress.
Scientific Research Applications
Synthesis and Derivative Formation
The compound has been utilized in the synthesis of various derivatives. For instance, Comoy and Guillaumet (1996) described the preparation of 3-amino-3-aminomethyl-2H-1-benzopyran and spiro[1-benzopyran-3(2H),2'piperazine] derivatives using similar starting materials. Such syntheses are significant for understanding the chemical behavior and potential applications of these compounds in various fields, including medicinal chemistry (Comoy & Guillaumet, 1996).
Carbon Labeling for Study of Biochemical Pathways
Ackland et al. (1993) focused on the synthesis of carbon-14 and carbon-13 labelled versions of a similar compound. This is crucial for tracing the biochemical pathways and interactions of such compounds in biological systems, aiding in drug development and metabolic studies (Ackland et al., 1993).
Antiarrhythmic Potential
Koini et al. (2009) explored the antiarrhythmic effects of derivatives of benzopyran, focusing on ischemia-reperfusion injury. This study indicates potential therapeutic applications for cardiovascular conditions (Koini et al., 2009).
Development of Orthogonal Protection Strategies
Clark and Elbaum (2007) discussed the synthesis of 2-substituted piperazines using a compound structurally similar to the one . This research contributes to the development of new synthetic methods in organic chemistry (Clark & Elbaum, 2007).
Antibacterial and Anticoagulant Activities
Gein et al. (2013) synthesized derivatives of a similar compound and studied their antimicrobial activity and influence on blood coagulation. Such studies are vital for the discovery of new antibacterial agents and understanding their effects on blood properties (Gein et al., 2013).
Hypotensive Effects and Alpha-Adrenergic Antagonism
Mccall et al. (1982) investigated compounds with a similar structure for their hypotensive activity and alpha-adrenergic antagonism. This research is significant for developing new treatments for hypertension and related cardiovascular disorders (Mccall et al., 1982).
Role in Antihypertensive Drug Synthesis
Ramesh et al. (2006) described an improved synthesis method for an intermediate compound used in the preparation of the antihypertensive drug Doxazosin. Such research is crucial for optimizing drug synthesis processes (Ramesh et al., 2006).
Properties
IUPAC Name |
(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)-piperazin-1-ylmethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3.ClH/c1-11-12(2)16-14(13(3)15(11)21)5-6-18(4,23-16)17(22)20-9-7-19-8-10-20;/h19,21H,5-10H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQHNEVLWPLIKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)C(=O)N3CCNCC3)C(=C1O)C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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